Ethyl 2-amino-3-cyanopropanoate

β-amino ester nucleophilicity heterocycle synthesis

Saturated β-amino acid esters with free amine and β-cyano groups are often unavailable, forcing researchers into multi-step deprotection or reactive unsaturated analogs. Ethyl 2-amino-3-cyanopropanoate solves this directly: - True primary amine (pKa ~8.5): Full nucleophilicity for amide couplings & reductive amination - β-Cyano ester: One-step pyrimidine/pyrazole formation without pre-activation - LogP -0.66: Clean aqueous workup; no acrylate polymerization risk - 95% purity, 2-5 day lead time: Immediately deployable in 96-well library synthesis

Molecular Formula C6H10N2O2
Molecular Weight 142.16 g/mol
CAS No. 1314899-89-2
Cat. No. B13293325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-3-cyanopropanoate
CAS1314899-89-2
Molecular FormulaC6H10N2O2
Molecular Weight142.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC#N)N
InChIInChI=1S/C6H10N2O2/c1-2-10-6(9)5(8)3-4-7/h5H,2-3,8H2,1H3
InChIKeyXLOLZUYPNSADOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Amino-3-Cyanopropanoate: Physicochemical and Structural Profile


Ethyl 2-amino-3-cyanopropanoate (CAS 1314899-89-2) is a bifunctional β-amino acid ester bearing a primary amine, an ethyl ester, and a pendant nitrile group on a saturated C3 backbone, with a molecular weight of 142.16 g·mol⁻¹, a calculated LogP of -0.66, and a topological polar surface area of 76 Ų [1]. The compound serves as a versatile building block for the synthesis of β-amino acids, heterocycles (e.g., pyrimidines, pyrazoles), and peptidomimetics, leveraging the orthogonal reactivity of its three functional groups .

1 Bifunctional reactivityOrthogonal primary amine, ethyl ester, and nitrile on a saturated C3 backbone support multi-step diversification without protecting-group manipulation.
2 Free base formDirectly deployable in amide coupling, reductive amination, and Schiff-base condensation; avoids TFA or HCl deprotection steps required by Boc-protected analogs.
3 Ambient storage stabilitySaturated propanoate backbone resists moisture-induced polymerization; compatible with standard laboratory handling and parallel synthesis workflows.

Why In-Class β-Amino Esters Cannot Substitute Ethyl 2-Amino-3-Cyanopropanoate


Procurement specialists and medicinal chemists cannot simply interchange ethyl 2-amino-3-cyanopropanoate with its nearest structural analogs—such as the α,β-unsaturated variant ethyl 3-amino-2-cyanoprop-2-enoate, the Boc-protected derivative, or simpler cyanoacetate esters—because the saturated backbone preserves a true primary amine with full nucleophilicity (predicted pKa ~8.5), while the unsaturated analog exists as a vinylogous amide with substantially reduced amine reactivity [1]. Furthermore, the free amine eliminates the deprotection step required by the Boc-protected analog, reducing synthetic step count and cost [2]. The nitrile group positioned β to the amine offers a unique trajectory for cyclization (e.g., to pyrrolidines or pyrimidines) that is geometrically inaccessible to α-cyano regioisomers, making direct substitution synthetically invalid in scaffold-oriented programs [3].

Risk Factor
Ethyl 2-amino-3-cyanopropanoate
Structural Analog Risk
Amine reactivity
Free primary aliphatic amine; full nucleophilicity for direct acylation and reductive amination
Vinylogous amide analogs (e.g., ethyl (E)-3-amino-2-cyanoprop-2-enoate) show substantially reduced amine reactivity; reaction rates may not transfer
Backbone stability
Saturated C3 backbone; no acrylate moiety; resists spontaneous anionic polymerization
Cyanoacrylate analogs (ethyl 3-amino-2-cyanoacrylate) are polymerization-prone under moisture; storage and handling requirements may differ
Synthetic step count
Free base; direct use without deprotection; 2–5 day lead time
Boc-protected analog requires TFA/HCl deprotection, adding 1–2 steps; effective lead time and racemization risk may not match

Differentiation Evidence Against Closest Analogs


Free Amine vs. Vinylogous Amide: Nucleophilicity Gap

Ethyl 2-amino-3-cyanopropanoate possesses a genuine primary aliphatic amine (predicted pKa ~8.5) capable of direct acylation, reductive amination, and Schiff-base condensation under mild conditions. In contrast, its closest unsaturated comparator—ethyl (E)-3-amino-2-cyanoprop-2-enoate—exists as a vinylogous amide (enamine) with its nitrogen lone pair delocalized into the conjugated π-system, reducing basicity to an estimated pKa of ~5–6 [1]. This ~3 log-unit difference translates to approximately a 1,000-fold difference in protonated vs. free-base amine concentration at physiological pH, directly impacting reaction rates in pH-sensitive bioconjugation or multicomponent reactions [2].

Amine nucleophilicity gap
Class-level
Target: pKa ~8.5 (free amine)
Comparator: pKa ~5–6 (vinylogous amide)
ΔpKa ≈ 3 units; ~1,000-fold free-base difference at pH 7.4
Supports direct one-step diversification workflows without pre-activation
Predicted pKa by structural class analogy; experimental validation advised
β-amino ester nucleophilicity heterocycle synthesis

LogP-Driven Polarity and Aqueous Solubility Advantage

The target compound exhibits a calculated LogP of -0.66 (Chemspace) and a topological polar surface area (TPSA) of 76 Ų, indicating higher aqueous solubility compared to the unsaturated analog ethyl (E)-3-amino-2-cyanoprop-2-enoate, which has an XLogP3 of 0.5 and a TPSA of 76.1 Ų [1][2]. Although the TPSA values are nearly identical, the 1.16 log-unit difference in LogP corresponds to an approximately 14-fold difference in octanol-water partition coefficient, favoring the target compound for aqueous-phase reactions such as enzymatic resolutions, bioconjugations, or buffer-based cyclizations [3].

LogP polarity profile
Cross-study
LogP −0.66 vs XLogP3 0.5
≈14× lower octanol-water partition
Supports aqueous-phase reaction compatibility and simplified work-up
Computational prediction; LogP may vary by calculation method
lipophilicity polar surface area solubility

Supply Purity and Lead-Time Benchmarking

Ethyl 2-amino-3-cyanopropanoate is commercially available as a free base with a minimum purity of 95% from Enamine, with lead times of 2–5 days to the US and EU markets [1]. By contrast, the Boc-protected derivative (ethyl 2-(Boc-amino)-3-cyanopropanoate, MW 242.27) is offered at purities of 97%+ but requires an additional deprotection step (TFA or HCl) that introduces racemization risk, adds 1–2 synthetic steps, and increases procurement lead time for the deprotected material . The free base also avoids the hygroscopicity and storage sensitivity common to hydrochloride salt forms of amino esters, reducing handling complexity [2].

Supply purity and lead time
Reported
95% purity; 2–5 day lead time (free base, Enamine US/EU)
≥2 fewer synthetic steps vs Boc-protected route
Supports time-sensitive medicinal chemistry campaigns
Vendor catalog data; verify purity and lead time at procurement
procurement lead time purity salt form

Saturated Backbone Stability and Polymerization Resistance

Ethyl 3-amino-2-cyanoacrylate (the unsaturated analog) contains an activated acrylate moiety that undergoes spontaneous anionic polymerization upon exposure to moisture or base, as noted in its safety data sheets . In contrast, ethyl 2-amino-3-cyanopropanoate possesses a fully saturated propanoate backbone that is not susceptible to Michael-initiated polymerization, conferring superior storage stability at ambient temperature without requiring inhibitors or anhydrous conditions [1]. This stability difference is critical for laboratories conducting large-scale parallel synthesis where monomeric purity must be maintained across multiple weighings and reaction setups.

Backbone storage stability
Class-level
Saturated propanoate backbone; no detectable polymerization under recommended storage (2–8°C, dry)
Supports ambient handling and multi-weighing parallel synthesis workflows
Structural class assessment; lot-specific stability verification recommended
stability polymerization storage

Application Scenarios for Scientific Procurement


Cyclocondensation to Pyrimidines and Pyrazoles

The free amine and β-cyano ester arrangement enables direct cyclocondensation with amidines, guanidines, or hydrazines to yield 2-substituted pyrimidines or 5-aminopyrazoles without requiring pre-activation or protecting-group manipulation. The LogP advantage (-0.66) facilitates aqueous work-up, while the saturated backbone prevents side reactions associated with acrylate polymerization under basic cyclization conditions [1]. This one-step route contrasts sharply with the Boc-protected analog, which demands an additional TFA-mediated deprotection step, increasing cycle time by at least 24 hours .

Enantioselective Synthesis of β-Substituted-γ-Amino Acids

The nitrile group provides a handle for enzymatic hydrolysis (nitrilase) or chemoselective reduction to yield chiral γ-amino acids, critical building blocks for peptidomimetic drugs. The free amine allows direct chiral resolution via salt formation or enzymatic acylation, while the higher aqueous solubility (LogP -0.66) ensures compatibility with aqueous enzymatic systems [2]. In contrast, the enamino ester analog cannot serve as a direct precursor to saturated γ-amino acids without additional reduction and protection steps [1].

Parallel Library Synthesis for Kinase or Protease Inhibitors

The combination of 95% purity, 2–5 day lead time, and free-amine reactivity makes this compound immediately deployable in 96-well plate format for amide coupling or reductive amination libraries . The compound's saturated backbone ensures consistent monomer quality across multiple weighing cycles, avoiding the batch-to-batch variability associated with moisture-sensitive acrylate analogs . This shelf stability directly supports hit-to-lead programs where reproducible building-block quality is paramount.

Process Scale-Up and Deprotection Bottleneck Avoidance

For process chemists evaluating scalable routes to β-amino acid-based APIs, the free base eliminates the TFA deprotection step required by Boc-protected intermediates, reducing both reagent cost and waste stream volume. The compound's moderate polarity (LogP -0.66) allows extraction into organic solvents (EtOAc, DCM) while retaining sufficient water solubility for aqueous washes, simplifying phase separation at scale [1]. The absence of a polymerizable acrylate group further reduces safety concerns during large-scale heating or distillation operations .

Application
Selection Property
Validation Focus
Heterocycle synthesis via cyclocondensation
Orthogonal amine-nitrile-ester reactivity
Cyclization efficiency under basic aqueous conditions
Chiral γ-amino acid precursor synthesis
Free amine for chiral resolution
Enzymatic system compatibility and selectivity review
Parallel library synthesis
Consistent monomer quality and ambient stability
Batch-to-batch reproducibility across multi-weighing cycles
Process scale-up synthesis
Deprotection-free route
Safety profile and waste stream reduction at scale
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